Benzodiazepine
Overview
Description
Benzodiazepines are a class of psychoactive drugs that have a core chemical structure formed by the fusion of a benzene ring and a diazepine ring. These compounds are widely used for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties. They were first discovered in the mid-20th century and have since become some of the most commonly prescribed medications for conditions such as anxiety disorders, insomnia, and seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzodiazepines typically involves the cyclization of 2-amino-5-chlorobenzophenone with glycine or its derivatives. This reaction forms the core 1,4-benzodiazepine structure. The process can be carried out under various conditions, including refluxing in ethanol or using microwave irradiation to enhance reaction rates .
Industrial Production Methods: In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines. This method allows for the efficient and scalable production of these compounds. For example, the flow synthesis of diazepam involves the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride, followed by cyclization with ammonia .
Chemical Reactions Analysis
Types of Reactions: Benzodiazepines undergo various chemical reactions, including:
Oxidation: Benzodiazepines can be oxidized to form N-oxides.
Reduction: Reduction of nitrobenzodiazepines can yield amino derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.
Major Products:
Oxidation: this compound N-oxides.
Reduction: Aminobenzodiazepines.
Substitution: Halogenated or alkylated benzodiazepines.
Scientific Research Applications
Benzodiazepines have a wide range of applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Studied for their effects on neurotransmitter systems and their role in modulating synaptic transmission.
Medicine: Extensively used in the treatment of anxiety, insomnia, epilepsy, and muscle spasms.
Mechanism of Action
Benzodiazepines exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. When benzodiazepines bind to their specific sites on the GABA-A receptor, they increase the receptor’s affinity for GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less excitable and thereby producing sedative, anxiolytic, and muscle relaxant effects .
Comparison with Similar Compounds
Barbiturates: Another class of sedative-hypnotics, but with a higher risk of overdose and dependence.
Nonbenzodiazepine Hypnotics: Such as zolpidem and eszopiclone, which act on the same GABA-A receptors but have different chemical structures.
Selective Serotonin Reuptake Inhibitors (SSRIs): Used for anxiety and depression but act on serotonin rather than GABA
Uniqueness: Benzodiazepines are unique in their rapid onset of action and high therapeutic index, making them safer for short-term use compared to barbiturates. They also have a wide range of therapeutic applications, from treating acute anxiety to managing chronic insomnia .
Properties
IUPAC Name |
1H-1,2-benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUOLADPCWQTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155730 | |
Record name | 1,2-Benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12794-10-4, 264-60-8 | |
Record name | 1,2-Benzodiazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012794104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2-Benzodiazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000264608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzodiazepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12537 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2-Benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2-BENZODIAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0Q7802G2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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